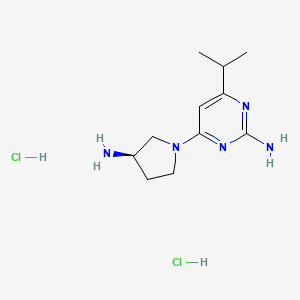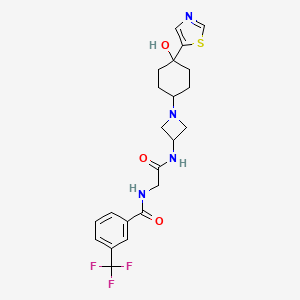![molecular formula C22H21FO2 B608291 [5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid CAS No. 1292821-90-9](/img/structure/B608291.png)
[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid
Overview
Description
“[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid” is a chemical compound with a functional parent of acetic acid . It has a role as a non-steroidal anti-inflammatory drug (NSAID) . It is also known as K-80003 .
Synthesis Analysis
This compound acts by blocking the synthesis of prostaglandins by inhibiting cyclooxygenase, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins .Molecular Structure Analysis
The molecular structure of this compound is complex, with a functional parent of acetic acid . It includes a 5-fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl group .Chemical Reactions Analysis
As an NSAID, this compound works by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins . Prostaglandins are chemicals that promote inflammation, pain, and fever. By blocking the synthesis of prostaglandins, this compound helps to reduce these symptoms .Scientific Research Applications
Chemical Synthesis and Compound Derivation : This compound and its derivatives are used in chemical synthesis. For example, one study describes the process for preparing a related compound, 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-indenyl-3-acetic acid, by a series of chemical reactions, highlighting its role in complex chemical processes (Charney & Al, 1966).
Pharmacological Research : Some derivatives of this compound have been studied for their pharmacological properties, such as analgesic activities. For instance, related compounds like 6-fluoroindan-1-acetic acid and its derivatives have been synthesized and evaluated for analgesic activity, indicating a potential application in pain management research (Yasmin et al., 2009).
Catalytic Applications in Synthesis : This compound is used in catalytic processes to synthesize various derivatives. For example, a study discusses the synthesis of 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives using this compound, showcasing its utility in creating new chemical entities with potential biological activities (Rao et al., 2019).
Biomedical Analysis : Some derivatives exhibit strong fluorescence in a wide pH range, making them suitable for biomedical analysis. For instance, 6-methoxy-4-quinolone, derived from a related compound (5-methoxyindole-3-acetic acid), has been identified as a novel fluorophore with potential applications in biomedical analysis due to its stability and strong fluorescence (Hirano et al., 2004).
Anticancer Research : Derivatives of this compound have been synthesized and assessed for anticancer activities, indicating its potential use in developing new anticancer agents. For example, novel 5-fluorouracil-1-yl phosphonotripeptides have been synthesized and shown to exhibit potential anticancer activity (Xue, 2002).
Crystal Structure Analysis : The crystal structure of related compounds has been studied, contributing to the understanding of molecular configurations and their interactions. For instance, the crystal structure of 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) glycin has been elucidated, providing insights into the molecular structure of such compounds (Xiong et al., 2006).
Mechanism of Action
properties
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-propan-2-ylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FO2/c1-13(2)16-6-4-15(5-7-16)10-19-14(3)20(12-22(24)25)21-11-17(23)8-9-18(19)21/h4-11,13H,12H2,1-3H3,(H,24,25)/b19-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXBVGNDRYQVJO-GRSHGNNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid | |
CAS RN |
1292821-90-9 | |
| Record name | K-80003 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292821909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-80003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S7931G4PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)







![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)

![3-(Cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608229.png)
